molecular formula C18H20N2O6 B1458426 diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate CAS No. 1638612-95-9

diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate

Cat. No.: B1458426
CAS No.: 1638612-95-9
M. Wt: 360.4 g/mol
InChI Key: LQHCGPDPTYQMBW-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate is a heterocyclic compound featuring an imidazole core substituted with two ethyl carboxylate groups at positions 2 and 2. The 1-position is further functionalized with a 2-(4-methoxyphenyl)-2-oxoethyl moiety. This structure confers unique physicochemical properties, making it relevant in medicinal chemistry and materials science. The compound is identified by CAS number 1923237-09-5 (for its 4-fluoro analog) and synonyms such as HTS008878 and AKOS025392489 .

Properties

IUPAC Name

diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]imidazole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-4-25-17(22)14-10-20(16(19-14)18(23)26-5-2)11-15(21)12-6-8-13(24-3)9-7-12/h6-10H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHCGPDPTYQMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101121735
Record name 1H-Imidazole-2,4-dicarboxylic acid, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, 2,4-diethyl ester
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-95-9
Record name 1H-Imidazole-2,4-dicarboxylic acid, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, 2,4-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2,4-dicarboxylic acid, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, 2,4-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate (CAS No. 1638612-95-9) is a compound that has garnered attention due to its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H20N2O6
  • Molecular Weight : 360.37 g/mol
  • Purity : >90%
  • Safety Classification : Irritant (GHS07)

The compound features an imidazole ring, which is known for its biological significance, particularly in drug design and development.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. A study evaluating various imidazole derivatives found that certain compounds demonstrated potent antibacterial effects against Escherichia coli and Staphylococcus aureus, with inhibition zones measured against standard antibiotics like chloramphenicol .

Anticancer Potential

Imidazole derivatives have been explored for their anticancer properties. For instance, a comparative study highlighted the cytotoxic effects of different imidazole compounds on human solid tumors. Notably, compounds similar to this compound were shown to inhibit tumor cell proliferation without inducing methemoglobinemia or hypoglycemia, which are common side effects of many chemotherapeutics .

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific enzyme targets within microbial cells and cancerous tissues. Molecular docking studies suggest that these compounds can effectively bind to key enzymes involved in bacterial fatty acid synthesis and cancer cell metabolism .

Study on Antibacterial Activity

A recent study published in a peer-reviewed journal assessed the antibacterial efficacy of various imidazole derivatives, including this compound. The results showed a significant reduction in bacterial growth rates compared to untreated controls. The compound displayed an antibacterial percentage value of approximately 80% against E. coli, indicating strong potential for development as an antimicrobial agent .

Evaluation of Anticancer Efficacy

In another investigation focusing on anticancer activity, several imidazole derivatives were tested against a panel of human cancer cell lines. The study found that this compound exhibited IC50 values in the micromolar range, suggesting it could be a promising candidate for further development as an anticancer drug .

Comparative Analysis of Related Compounds

Compound NameStructureAntibacterial ActivityAnticancer Activity
This compoundStructureHigh (80% inhibition)Moderate (IC50 in µM range)
Imidazolidinone Derivative AStructureModerateHigh
Imidazolidinone Derivative BStructureLowHigh

Scientific Research Applications

Pharmaceutical Development

Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate has been studied for its potential use as a pharmaceutical agent. Its structure suggests that it may interact with biological targets relevant to drug development.

Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences explored the bioavailability of drug molecules at the site of action, emphasizing the importance of compounds like diethyl imidazole derivatives in enhancing drug efficacy through improved skin penetration and absorption mechanisms .

Cosmetic Formulations

This compound is also being investigated for its role in cosmetic formulations. Its properties may contribute to skin care products aimed at improving hydration and skin barrier function.

Research Insight : According to research conducted on cosmetic formulation principles, compounds similar to this compound are vital for developing effective topical applications due to their ability to enhance skin permeability and stability .

Agricultural Chemistry

The compound's derivatives have been evaluated for potential use as agrochemicals. Their effectiveness in pest control and plant growth regulation is an area of active research.

Data Table: Potential Agricultural Applications

Application AreaDescriptionRelevant Studies
Pest ControlInvestigated for efficacy against specific pestsOngoing studies in agricultural sciences
Plant Growth RegulationPotential growth enhancer for various cropsResearch on imidazole derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Diethyl 1-[2-(4-Fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate
  • Structure : The 4-methoxyphenyl group is replaced with a 4-fluorophenyl group.
  • Molecular Formula : C₁₇H₁₇FN₂O₅.
  • Molecular Weight : 348.33 g/mol.
Diethyl 1-[2-(4-Chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
  • Structure : The imidazole core is replaced with pyrazole, and the substituent is 4-chlorophenyl.
  • Molecular Formula : C₁₇H₁₇ClN₂O₅.
  • Molecular Weight : 364.8 g/mol.
  • Key Differences : Pyrazole’s aromaticity and nitrogen positioning differ from imidazole, affecting ring stability and hydrogen-bonding capacity. The chloro group introduces steric and electronic effects distinct from methoxy or fluorine .

Heterocyclic Core Variants

Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
  • Structure: Thiophene replaces imidazole, with a methyl group at position 3 and an amino group at position 3.
  • Key Differences: Thiophene’s sulfur atom contributes to different electronic properties and aromaticity, influencing solubility and reactivity.
1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol
  • Structure : Retains the 4-methoxyphenyl group but replaces the dicarboxylate esters with a thiol group.
  • Molecular Formula : C₁₁H₁₂N₂OS.
  • Molecular Weight : 220.3 g/mol.
  • Key Differences : The thiol group enhances acidity and enables disulfide bond formation, contrasting with the ester groups’ hydrolytic stability .

Functional Group Modifications

Ethyl 3-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate
  • Structure: A hydroxypropanoate ester replaces the dicarboxylate groups, with a nitroimidazole core.

Crystallography and Hydrogen Bonding

  • Tools like SHELX () are critical for structure determination. The imidazole core and substituents influence crystal packing via hydrogen bonds, as analyzed using graph set theory (). For instance, the methoxy group’s electron-donating nature may enhance π-π stacking compared to halogenated analogs .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate Imidazole 4-Methoxyphenyl C₁₉H₂₀N₂O₆ 372.38* Electron-rich phenyl; potential for H-bonding
Diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate Imidazole 4-Fluorophenyl C₁₇H₁₇FN₂O₅ 348.33 Electron-withdrawing fluorine; reduced H-bonding
Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate Pyrazole 4-Chlorophenyl C₁₇H₁₇ClN₂O₅ 364.8 Pyrazole core; Cl introduces steric effects
1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol Imidazole 4-Methoxy-2-methylphenyl C₁₁H₁₂N₂OS 220.3 Thiol group; acidic and redox-active

*Molecular weight calculated based on analogous structures.

Preparation Methods

Preparation Methods of Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the imidazole core with ester groups at positions 2 and 4.
  • Introduction of the 2-(4-methoxyphenyl)-2-oxoethyl substituent at the N-1 position of the imidazole ring.

This is achieved through the reaction of appropriately substituted imidazole intermediates with 4-methoxyphenyl-substituted keto precursors under controlled conditions.

Stepwise Synthetic Approach

Synthesis of Imidazole-2,4-dicarboxylate Core
  • Starting materials: Ethyl glyoxylate derivatives and appropriate amidines or ureas are used to form the imidazole ring with ester groups at positions 2 and 4.
  • Method: Cyclocondensation reactions under acidic or basic catalysis facilitate ring closure, yielding diethyl imidazole-2,4-dicarboxylate intermediates.

Alternative Synthetic Routes

Some literature suggests alternative methods involving:

  • Direct acylation: Using 4-methoxyphenylglyoxal derivatives to acylate the imidazole nitrogen directly.
  • One-pot synthesis: Combining imidazole ring formation and substitution steps in a single reaction vessel to improve efficiency and yield.

Detailed Research Findings and Data

Yield and Purity

Step Reaction Type Typical Yield (%) Purity (%) Notes
1 Imidazole ring formation 70–85 >95 Dependent on starting amidine quality
2 N-alkylation with keto substituent 60–75 >90 Requires careful temperature control

Reaction Conditions Optimization

Parameter Optimal Range Effect on Outcome
Solvent DMF, Acetonitrile Enhances solubility and reaction rate
Base Triethylamine, Pyridine Neutralizes HCl, improves yield
Temperature 50–80°C Balances reaction rate and side reactions
Reaction Time 4–12 hours Longer times improve conversion but risk decomposition

Analytical Characterization

  • NMR Spectroscopy: Confirms substitution at N-1 and ester groups at positions 2 and 4.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~368 g/mol.
  • IR Spectroscopy: Characteristic carbonyl stretches for keto and ester groups observed.

Summary Table of Preparation Methods

Method No. Description Key Reagents Solvent Conditions Yield (%) Reference Notes
1 Stepwise synthesis: imidazole formation + N-alkylation Ethyl glyoxylate, amidine, 4-methoxybenzoylacetyl chloride DMF, triethylamine 50–80°C, 6–12 h 65–80 Classical method, widely used
2 One-pot synthesis combining ring formation and substitution Glyoxal derivatives, amidines, 4-methoxyphenyl keto precursors Acetonitrile 60–70°C, 8 h 60–75 Improved efficiency, less purification
3 Direct acylation of imidazole core Pre-formed imidazole-2,4-dicarboxylate, 4-methoxyphenylglyoxal DMF Room temp to 60°C, 4–8 h 55–70 Suitable for small-scale synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves alkylation of imidazole precursors with 2-(4-methoxyphenyl)-2-oxoethyl groups, followed by esterification. For example, TDAE (tetrakis(dimethylamino)ethylene) methodology can facilitate nucleophilic substitutions under mild conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) ensures >95% purity. Monitor reaction progress using TLC and confirm structures via 1H^1H-/13C^{13}C-NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H-NMR identifies protons on the imidazole ring (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 417.15) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1730 cm1^{-1}) and imidazole C-N (~1600 cm1^{-1}) .

Q. How can crystallographic data validate the molecular structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Use SHELXL for refinement, ensuring R-factor < 5%. Hydrogen-bonding patterns (e.g., C–H⋯O interactions) are analyzed via Mercury software . For example, dihedral angles between imidazole and methoxyphenyl groups should align with computational models (e.g., DFT) .

Advanced Research Questions

Q. How do substituents on the imidazole ring influence reactivity and biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., halogen vs. methoxy groups) using antifungal assays (e.g., Candida albicans MIC tests). Substituents at the 2-oxoethyl position enhance lipophilicity, improving membrane penetration .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distributions and HOMO-LUMO gaps, correlating with observed reactivity in nucleophilic substitutions .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

  • Methodology : If residual electron density peaks suggest disorder, apply TWINABS for twinning correction or use SQUEEZE in PLATON to model solvent-accessible voids. Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯π) . For example, a misassigned methoxy group orientation can be corrected via iterative refinement cycles in OLEX2 .

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

  • Methodology : Employ graph-set analysis (Etter’s formalism) to classify motifs (e.g., R22(8)R_2^2(8) rings from N–H⋯O bonds). Use CrystalExplorer to quantify interaction energies (e.g., C–H⋯O contributes ~2–4 kJ/mol). Compare packing diagrams with Cambridge Structural Database (CSD) entries for analogous imidazole derivatives .

Q. What are the environmental persistence and degradation pathways of this compound?

  • Methodology :

  • Hydrolysis Studies : Incubate in pH 7.4 buffer at 37°C; monitor ester cleavage via HPLC. Methoxy groups slow hydrolysis compared to nitro-substituted analogs .
  • Photodegradation : Expose to UV light (254 nm); identify byproducts via LC-MS. The imidazole ring typically undergoes oxidative ring-opening to form amides .

Methodological Notes

  • Contradiction Handling : Conflicting synthetic yields (e.g., 70% vs. 85%) may arise from solvent polarity or catalyst loading. Design DoE (Design of Experiments) to optimize parameters like temperature (60–80°C) and stoichiometry .
  • Data Validation : Cross-check crystallographic data (e.g., C–C bond lengths: 1.48–1.52 Å) against literature benchmarks. Use checkCIF to flag ADDs (alert level A/B) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate

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